molecular formula C9H6F4O2 B1584954 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde CAS No. 35295-36-4

4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde

Cat. No. B1584954
CAS RN: 35295-36-4
M. Wt: 222.14 g/mol
InChI Key: ZTBIQWAGWYPSHC-UHFFFAOYSA-N
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Description

4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde is a chemical compound with the linear formula CHF2CF2OC6H4COH . It has a molecular weight of 222.14 . This compound may be used in chemical synthesis .


Molecular Structure Analysis

The molecular formula of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde is C9H6F4O2 . The structure includes a benzaldehyde group (C6H4COH) and a tetrafluoroethoxy group (CHF2CF2O).


Physical And Chemical Properties Analysis

4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde is a liquid at 20°C . It has a refractive index of 1.46 and a specific gravity of 1.39 at 20°C . The boiling point is 103°C at 13 mmHg . The compound is air sensitive and should be stored under inert gas .

Scientific Research Applications

Syntheses and Structures in Chemistry

  • Tetranuclear complexes with the composition of [M4(L)4(μ3-OMe)4(MeOH)4], involving variants of hydroxy-benzaldehyde, were synthesized. These compounds exhibited cubane topology and displayed ferromagnetic interactions, with compound 4 showing single-molecule magnet (SMM) behaviors (Zhang et al., 2013).

Applications in Organic Synthesis

  • Efficient methodologies for synthesizing highly functionalized 2H and 13C labeled benzaldehydes via regio-selective formylation were reported. This represents a versatile route to functionalized formyl-deuterated, tritiated 13C, and 14C labeled benzaldehydes (Boga et al., 2014).

Catalysis and Chemical Reactions

  • Benzaldehydes reacted smoothly with azomethine ylide derived from sarcosine and formaldehyde to form 5-aryloxazolidines, leading to N-benzyl-β-hydroxyphenethylamines. This process was a new route for preparing 4-aryl-1,2,3,4-tetrahydroisoquinolines (Moshkin & Sosnovskikh, 2013).
  • NiFe2O4 nanoparticles were used as a catalyst for the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions, showing high conversion rates and selectivity (Iraqui et al., 2020).

Bioproduction and Biocatalysis

  • Pichia pastoris was utilized for the enhanced bioproduction of benzaldehyde in a two-phase partitioning bioreactor. This method leverages the yeast's ability to transform benzyl alcohol to benzaldehyde, offering an alternative to chemical routes for producing this important molecule in the flavor industry (Craig & Daugulis, 2013).

Miscellaneous Applications

  • The preparation of 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde and its application in porphyrin synthesis was detailed. This process involved iodination at low temperature of the lithio derivative of 2-(2,3,5,6-tetrafluoro-phenyl)-[1,3]dioxolane (Leroy et al., 2004).

Safety And Hazards

This compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Safety precautions include avoiding eye and skin contact, and using personal protective equipment such as N95 dust masks, eyeshields, and gloves .

properties

IUPAC Name

4-(1,1,2,2-tetrafluoroethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c10-8(11)9(12,13)15-7-3-1-6(5-14)2-4-7/h1-5,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBIQWAGWYPSHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067908
Record name 4-(1,1,2,2-Tetrafluoroethoxy)-benzaldehyde
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Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde

CAS RN

35295-36-4
Record name 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-(1,1,2,2-tetrafluoroethoxy)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 4-(1,1,2,2-tetrafluoroethoxy)-
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Record name 4-(1,1,2,2-Tetrafluoroethoxy)-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7067908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-(1,1,2,2-tetrafluoroethoxy)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.710
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Record name 4-(1,1,2,2-TETRAFLUOROETHOXY)BENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Abu Khalaf, S Al-Rawashdeh, D Sabbah… - Medicinal …, 2017 - ingentaconnect.com
Background: Hyperlipidemia is one of the most common chronic diseases worldwide. Cholesteryl ester transfer protein (CETP) is a hydrophobic glycoprotein that facilitates the transfer …
Number of citations: 16 www.ingentaconnect.com
R KHALAF, D Sabbah, E Al-Shalabi… - Indian Journal of …, 2022 - search.ebscohost.com
Worldwide, cardiovascular disease is considered a major cause of death and disability. Age, sex, blood pressure, total cholesterol, high-density lipoprotein cholesterol, smoking and …
Number of citations: 0 search.ebscohost.com
RA Khalaf, A NasrAllah… - Jordan Journal of …, 2023 - jjournals.ju.edu.jo
Cardiovascular diseases, as coronary heart disease, heart failure, and hypertension are the first leading cause of death in the United States and the third globally. CETP is a …
Number of citations: 1 jjournals.ju.edu.jo

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